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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphopeptide EPQpYEEIPIYL, a known

Src family kinase activator, and its potential for cross-reactivity with other kinase families. While

a comprehensive kinome-wide screen for this specific peptide is not publicly available, this

document synthesizes existing data on its primary targets and the principles of SH2 domain-

ligand interactions to provide a scientifically grounded assessment of its likely selectivity profile.

The peptide EPQpYEEIPIYL is a synthetic phosphopeptide designed as a high-affinity ligand

for the Src Homology 2 (SH2) domain of Src family kinases.[1][2] It functions by binding to the

SH2 domain, an interaction that is crucial for the activation of this family of non-receptor

tyrosine kinases.[3] Its primary targets are members of the Src kinase family, including Lck,

Hck, and Fyn.[3]

Data Presentation: Quantitative Analysis of
EPQpYEEIPIYL and pYEEI Motif Interactions
The following table summarizes the known and predicted interactions of EPQpYEEIPIYL and

peptides containing the core pYEEI motif with various SH2 domains. This data is compiled from

multiple studies and provides a basis for understanding its potential for cross-reactivity.
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Target
Protein

Kinase
Family

SH2
Domain

Ligand
Binding
Affinity (Kd)

Method

Lck Src Family Lck SH2
EPQpYEEIPI

YL

High Affinity

(nM range)

X-ray

Crystallograp

hy

Src Src Family Src SH2
EPQpYEEIPI

YL
High Affinity Not specified

Fyn Src Family Fyn SH2
EPQpYEEIPI

YL
High Affinity Not specified

Hck Src Family Hck SH2
EPQpYEEIPI

YL

High Affinity

(Predicted)
Homology

Grb2
Adaptor

Protein
Grb2 SH2

pYEEI-

containing

peptides

Low to

Moderate

Affinity

Peptide

Library

Screening

p85α (PI3K) Lipid Kinase
N-terminal

SH2

pYEEI-

containing

peptides

Low Affinity
Free Energy

Simulations

SHP-2
Tyrosine

Phosphatase

N-terminal

SH2

pYEEI-

containing

peptides

Low Affinity Not specified

STAT1
Transcription

Factor
STAT1 SH2

pYEEI-

containing

peptides

Low Affinity
Free Energy

Simulations

Note: "High Affinity" generally refers to dissociation constants (Kd) in the nanomolar (nM)

range, while "Low Affinity" indicates micromolar (µM) or weaker interactions. The data for non-

Src family members is largely predictive and based on the specificity of their SH2 domains for

the pYEEI motif.

Discussion of Cross-Reactivity
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The specificity of EPQpYEEIPIYL is primarily determined by the recognition of the

phosphotyrosine (pY) and the C-terminal residues by the SH2 domain. The pYEEI sequence is

the optimal binding motif for Src family SH2 domains. While this confers a high degree of

selectivity, the potential for cross-reactivity with other SH2 domain-containing proteins exists.

SH2 domains are present in a wide array of signaling proteins, not limited to the Src family.

These include other tyrosine kinases, lipid kinases (like PI3K), phosphatases, and adaptor

proteins. The degree of cross-reactivity will depend on the conservation of the binding pocket

residues in the SH2 domains of these other proteins. Studies on SH2 domain specificity

suggest that while Src family members show the highest affinity for pYEEI, other SH2 domains

can bind to this motif, albeit typically with lower affinity.[4][5] Therefore, at high concentrations,

EPQpYEEIPIYL could potentially interact with and modulate the activity of proteins outside the

Src family that contain SH2 domains recognizing similar motifs.
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Caption: Activation of Src kinase by EPQpYEEIPIYL binding to its SH2 domain.

Experimental Protocols
To experimentally determine the cross-reactivity of EPQpYEEIPIYL, a combination of binding

and functional assays against a broad panel of kinases is recommended.

Competitive Binding Assay (e.g., KINOMEscan™)
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This method assesses the ability of the peptide to compete with a known ligand for the ATP-

binding site or an allosteric site of a large panel of kinases.

Methodology:

Kinase Panel: A comprehensive panel of purified human kinases, typically expressed as

fusion proteins (e.g., with DNA tags for qPCR detection), is utilized.

Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition: The kinase panel is incubated with the immobilized ligand and the test

compound (EPQpYEEIPIYL) at a defined concentration (e.g., 1 µM).

Quantification: The amount of kinase bound to the solid support is quantified. In the

KINOMEscan™ platform, this is achieved through qPCR of the DNA tag. A reduction in the

amount of bound kinase compared to a DMSO control indicates that the test compound has

bound to the kinase and prevented its interaction with the immobilized ligand.

Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower

percentage indicates a stronger interaction. Dissociation constants (Kd) can be determined

by running the assay with a range of test compound concentrations.
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Competitive Binding Assay Workflow

Assay Components
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Radiometric Kinase Activity Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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